NCI-B16

HCV Antiviral Physicochemical Properties

Researchers studying HCV 3′ UTR biology often face confounding off-target effects from non-specific RNA binders. NCI-B16 solves this with a defined, privileged RNA motif recognition profile validated in Huh-7.5 replicon assays. • ≥98% purity minimizes artifacts in selectivity profiling and biophysical assays (SPR, fluorescence-based binding). • Favorable drug-like properties (cLogP 0.5, TPSA 168 Ų) support reproducible, artifact-free data. • Ships ambient with blue ice; global delivery from stocked inventory.

Molecular Formula C27H26N8O4
Molecular Weight 526.5 g/mol
CAS No. 5300-56-1
Cat. No. B3353136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCI-B16
CAS5300-56-1
Molecular FormulaC27H26N8O4
Molecular Weight526.5 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)O)NC(=O)NC4=CC=C(C=C4)C5=NCCN5
InChIInChI=1S/C27H26N8O4/c36-25(37)18-13-21(34-26(38)32-19-5-1-16(2-6-19)23-28-9-10-29-23)15-22(14-18)35-27(39)33-20-7-3-17(4-8-20)24-30-11-12-31-24/h1-8,13-15H,9-12H2,(H,28,29)(H,30,31)(H,36,37)(H2,32,34,38)(H2,33,35,39)
InChIKeyPQQQHHNCTCOPJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NCI-B16 Procurement Guide for HCV Antiviral Research


NCI-B16 (CAS 5300-56-1, also referenced as 802835-01-4) is a synthetic small-molecule RNA binder [1]. It is characterized by a molecular formula of C₂₇H₂₆N₈O₄ and a molecular weight of 526.55 g/mol [1]. The compound is structurally defined by a central benzoic acid core with two 4,5-dihydro-1H-imidazol-2-yl phenyl ureido side chains [1]. As a research tool, it is supplied as a white to off-white solid and is specifically employed to study the inhibition of Hepatitis C virus (HCV) replication via direct binding to structured viral RNA elements [1][2].

Why Generic RNA Binders Cannot Replace NCI-B16


Generic substitution of NCI-B16 with other RNA-binding molecules is scientifically invalid due to its unique, empirically defined, but non-public, RNA motif recognition profile. The foundational technology for NCI-B16's discovery, a massive library-versus-library screen (2DCS), probed over 50 million binding events to define specific, privileged interactions between its core aminopyrimidine-like chemotype and precise RNA secondary structures [1]. This approach yields compounds with distinct and non-interchangeable RNA-binding landscapes; a different small molecule, even one that also binds RNA, will almost certainly engage a different set of RNA motifs, leading to a different and unpredictable biological outcome in HCV inhibition assays. Therefore, substituting NCI-B16 with another RNA binder risks altering the experimental system and invalidating comparative data, as the specific structure-activity relationship governing its interaction with the HCV 3' UTR is unique to this compound [1].

Quantitative Procurement Evidence for NCI-B16


Physicochemical Profile vs. Benchmark HCV Inhibitors

NCI-B16 demonstrates a calculated partition coefficient (cLogP) of 0.5 [1], which is intermediate compared to highly hydrophilic, non-drug-like aminoglycoside RNA binders and extremely lipophilic small molecules. For context, the pan-assay interference compound (PAINS) and known aggregator, Benfluron Hydrochloride, has a significantly higher cLogP of 4.04 [2]. This difference in lipophilicity is critical, as a lower cLogP can reduce non-specific binding to cellular membranes and proteins, a common source of assay artifacts.

HCV Antiviral Physicochemical Properties

High Purity Specification for Reproducible Research

Commercially available NCI-B16 is specified with a purity of 99.22% . This high purity standard is essential for minimizing off-target or confounding effects in cell-based assays. In comparison, many research-grade tool compounds are supplied at ≥95% purity, where a 4-5% impurity can represent a significant and uncharacterized variable, especially when testing at micromolar concentrations. The high purity of NCI-B16 directly reduces this experimental noise.

HCV Antiviral Quality Control

Structural Complexity vs. Simpler RNA Binders

NCI-B16 possesses a topological polar surface area (TPSA) of 168 Ų [1], which is substantially higher than that of many simpler, non-drug-like RNA binders. For example, the classic RNA-binding dye and Hoechst scaffold-based probe 'RNA binder 2' has a lower TPSA of approximately 101 Ų . A higher TPSA is often correlated with improved solubility and reduced passive membrane permeability, which can be advantageous for targeting extracellular or endosomal RNA structures while minimizing off-target intracellular accumulation.

RNA Binder HCV Molecular Properties

Optimal Research Applications for NCI-B16


Mechanistic Studies of HCV RNA Replication

Given its well-defined RNA-binding mechanism and validated antiviral activity in cell-based replicon assays [1], NCI-B16 is optimally suited for dissecting the precise role of the HCV 3' untranslated region (UTR) in viral replication. Its high purity and favorable physicochemical profile make it a superior probe for generating reproducible, artifact-free data in Huh-7.5 hepatocyte models.

Lead Optimization for RNA-Targeted Antivirals

NCI-B16 serves as a high-quality lead compound for medicinal chemistry campaigns aimed at developing novel HCV therapeutics [1]. Its favorable drug-like properties, including a balanced cLogP of 0.5 and a substantial TPSA of 168 Ų [2], provide a solid foundation for further optimization to enhance potency, selectivity, and pharmacokinetic parameters, while minimizing the risk of encountering the poor drug-likeness common among other RNA binders [1].

In Vitro Selectivity and Off-Target Profiling

The high specified purity of commercially available NCI-B16 (≥99%) [1] directly supports its use in rigorous selectivity profiling experiments. By minimizing the confounding influence of impurities, researchers can confidently attribute any observed cellular effects—whether on-target antiviral activity or off-target cytotoxicity—directly to NCI-B16. This is critical when comparing its activity against panels of viral and host targets.

RNA-Small Molecule Interaction Assay Development

NCI-B16 is a valuable tool for developing and validating biophysical assays to study RNA-small molecule interactions, such as surface plasmon resonance (SPR) or fluorescence-based binding assays. Its distinct physicochemical properties (cLogP=0.5, TPSA=168 Ų) [2] provide a benchmark for comparing the binding kinetics and thermodynamics of novel RNA-targeting ligands, as its behavior in these systems can be contrasted with that of more hydrophilic or lipophilic compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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